molecular formula C11H5ClF3NO2 B1634787 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione CAS No. 34520-60-0

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione

Cat. No.: B1634787
CAS No.: 34520-60-0
M. Wt: 275.61 g/mol
InChI Key: FOXJLKZHQDGHLK-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with a 2-chloro-5-trifluoromethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione typically involves the reaction of 2-chloro-5-trifluoromethyl-benzoyl chloride with pyrrole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding pyrrolidine derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrrole derivatives.

    Oxidation Reactions: Products include pyrrole-2,5-dione derivatives.

    Reduction Reactions: Products include pyrrolidine derivatives.

Scientific Research Applications

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

    Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

    2-Chloro-5-trifluoromethyl-phenyl-pyrrole: Similar structure but lacks the dione functionality.

    1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrolidine: Reduced form of the compound.

    2-Chloro-5-trifluoromethyl-phenyl-pyrrole-2,5-dione: Positional isomer with different substitution pattern.

Uniqueness: 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-7-2-1-6(11(13,14)15)5-8(7)16-9(17)3-4-10(16)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXJLKZHQDGHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189566
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34520-60-0
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34520-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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